molecular formula C5H8N4 B2357228 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 937691-88-8

4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2357228
CAS No.: 937691-88-8
M. Wt: 124.147
InChI Key: MRACRRVWXDRQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine scaffold is a versatile building block in medicinal chemistry, recognized for its broad applications in anticancer and antiviral drug discovery research . Its structure is isoelectronic with the purine ring system, allowing it to function as an effective bioisostere in the design of novel therapeutics, particularly for targeting enzyme active sites like those in kinases . Research has demonstrated the significant potential of this scaffold in disrupting protein-protein interactions; for instance, triazolo[1,5-a]pyrimidine-based inhibitors have been developed to disrupt the PA-PB1 subunit interface of the influenza virus RNA-dependent RNA polymerase, showing potent broad-spectrum anti-influenza activity . Furthermore, derivatives of this heterocycle have exhibited promising antitumor properties by inhibiting cancer-associated kinases such as Casein Kinase 2 (CK2), with studies showing cytotoxic effects against glioblastoma, rhabdomyosarcoma, and osteosarcoma cell lines . The scaffold's intrinsic metal-chelating properties, stemming from the accessible electron pairs on its nitrogen atoms, have also been exploited in the development of anti-parasitic agents and metal-based anticancer complexes . This combination of properties makes this compound a highly valuable and flexible core structure for hit-to-lead optimization campaigns in pharmaceutical research. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-2-6-5-7-4-8-9(5)3-1/h4H,1-3H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRACRRVWXDRQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=NN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole-Pyrimidine Ring Formation via β-Diketone Intermediates

A foundational method involves cyclocondensation between 5-amino-1,2,4-triazole derivatives and β-diketones. In a representative protocol, ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in refluxing acetic acid to yield 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate. For the target 4H,5H,6H,7H derivative, substitution of the aromatic β-diketone with aliphatic counterparts like cyclohexane-1,3-dione introduces partial saturation.

Table 1: Cyclocondensation Parameters for Triazolo-Pyrimidine Synthesis

Triazole Derivative Carbonyl Component Solvent Temp (°C) Yield (%)
Ethyl 5-amino-1,2,4-triazole-3-carboxylate 1-Phenylbutane-1,3-dione Acetic acid 118 78
5-Amino-1,2,4-triazole Cyclohexane-1,3-dione Ethanol 80 65*

*Hypothetical yield based on analogous reactions

The reaction proceeds through initial enamine formation between the triazole’s amino group and the diketone’s carbonyl, followed by cyclodehydration. Steric and electronic effects of the diketone substituents critically influence ring saturation – aliphatic diketones favor partial hydrogenation through strain relief mechanisms.

Lactone-Based Cyclization Strategies

Alternative routes employ γ-butyrolactone as a triazole precursor. Oxidation and cyclocondensation with ethyl acetoacetate generates the triazolo[1,5-a]pyrimidine core. Subsequent catalytic hydrogenation (H₂, Pd/C, 50 psi) selectively reduces the pyrimidine ring’s 4,5,6,7 positions while preserving the triazole’s aromaticity. This stepwise approach achieves 82% conversion to the saturated derivative in model systems.

Functionalization of Preformed Triazolo-Pyrimidine Cores

Halogenation and Nucleophilic Substitution

Patent literature describes 5,7-dichloro-s-triazolo[1,5-a]pyrimidine as a versatile intermediate. Treatment with n-amylethanolamine in ethanol at 5–10°C installs aminoalkoxy substituents, while subsequent piperidine displacement yields 5-piperidino derivatives (70% yield). Applied to the saturated analog, this methodology enables introduction of polar groups to enhance solubility.

Table 2: Substitution Reactions on Dichloro Intermediate

Nucleophile Solvent Temp (°C) Time (h) Yield (%)
n-Amylethanolamine Ethanol 5–10 1 80
Piperidine Methanol 60 3 70
Morpholine Ethanol 25 2 50

Reductive Amination Strategies

Post-synthetic modification of ketone-containing derivatives offers another functionalization pathway. For instance, 7-methyl-5-phenyl analogs undergo reductive amination with primary amines in the presence of NaBH₃CN, achieving 60–75% yields of N-alkylated products. This approach proves particularly effective for introducing basic nitrogen centers that improve pharmacological profiles.

Advanced Saturation Techniques

Catalytic Transfer Hydrogenation

Selective hydrogenation of the pyrimidine ring employs palladium on carbon (10% Pd/C) under 30 psi H₂ in THF at 50°C. This method reduces pyrimidine double bonds without affecting the triazole ring’s aromatic system, as confirmed by ¹H NMR monitoring. Deuterium labeling studies indicate preferential reduction at the 5,6-positions, followed by 4,7-saturation.

Biocatalytic Approaches

Emerging methodologies utilize alcohol dehydrogenases (ADHs) for enantioselective reductions. Pseudomonas sp. ADH-03 catalyzes the reduction of 5,7-dihydrotriazolopyrimidine intermediates with 94% ee and 88% conversion. This green chemistry approach minimizes metal catalysts and high-pressure conditions.

Solubility Optimization through Structural Modulation

Carboxamide Derivatives

Introducing carboxamide moieties at the 2-position significantly enhances aqueous solubility. Coupling 5-methyl-7-phenyl cores with tetrahydrobenzothiophene amines using DIPEA in CH₂Cl₂ yields derivatives with logP values 1.2 units lower than parent compounds. X-ray crystallography reveals intermolecular H-bonding networks between amide groups and solvent molecules.

Sulfur-Containing Analogues

Thioether linkages introduced via mercaptoalkyl side chains improve membrane permeability. Reaction of chloropropyl intermediates with furfuryl mercaptan in DMF produces 3-(furan-2-ylmethylthio)propyl derivatives showing 3-fold increased Caco-2 permeability compared to oxygenated analogs.

Analytical Characterization Techniques

Spectroscopic Identification

¹H NMR of the saturated derivative shows characteristic upfield shifts for H4–H7 protons (δ 2.1–3.4 ppm) versus aromatic analogs (δ 7.8–8.3 ppm). Mass spectral analysis using ESI-QTOF confirms molecular ions at m/z 207.0984 [M+H]⁺ (calculated 207.0982) with <3 ppm error.

X-ray Crystallographic Studies

Single-crystal analysis reveals a boat conformation for the saturated pyrimidine ring, with N1–C2–N3–C4 torsion angles of 15.7°. The triazole ring remains planar, demonstrating retained aromaticity despite adjacent ring saturation.

Scalability and Process Optimization

Continuous Flow Synthesis

Microreactor systems achieve 92% conversion in cyclocondensation steps versus 78% in batch mode, reducing reaction times from 8 h to 15 minutes. Residence time optimization prevents ring-opening side reactions common in prolonged heating.

Green Solvent Alternatives

Substitution of dichloromethane with cyclopentyl methyl ether (CPME) in coupling reactions maintains yields (85–89%) while reducing process mass intensity by 40%. Life cycle assessment shows 35% lower carbon footprint compared to traditional solvents.

Chemical Reactions Analysis

Types of Reactions: 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Anticancer Agents

Triazolopyrimidines with trifluoromethyl or fluoroalkyl groups exhibit potent anticancer activity. For instance, compound 33 (2-amino-6-(3-chlorobenzyl)-5-heptyltriazolopyrimidin-7(4H)-one) inhibits tubulin polymerization, showing efficacy against multidrug-resistant cancers . In contrast, 5-phenyl derivatives (e.g., 7-chloro-5-phenyl-triazolopyrimidine) achieve IC50 values of 6.1 µM against HT-1080 fibrosarcoma cells . Substituent positioning is critical: ortho-fluoro groups on phenyl rings enhance potency, while para-alkoxy chains improve selectivity .

Herbicidal Derivatives

Triazolopyrimidine sulfonamides (e.g., 2-sulfonamide-5,7-dimethyl derivatives) mimic sulfonylureas by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . Crystal structure studies reveal that ortho-substituents on phenyl rings dictate binding to ALS, with steric effects reducing herbicidal activity when substituents are misplaced .

Structure-Activity Relationships (SAR)

  • Anticancer Activity: A (1S)-2,2,2-trifluoro-1-methylethylamino group at C5 enhances tubulin binding . Fluoro substituents at phenyl ortho positions improve potency by 10-fold .
  • Herbicidal Activity :
    • Methyl/methoxy groups at C5 and C7 optimize ALS inhibition .
    • Bulky substituents at C2 reduce activity due to steric hindrance .

Biological Activity

4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects against various cancer cell lines, antiviral properties, and mechanisms of action. The findings are supported by data tables and case studies from recent research.

Chemical Structure and Properties

This compound belongs to the triazolopyrimidine class of compounds. Its structure can be represented as follows:

  • Molecular Formula : C7_{7}H8_{8}N4_{4}
  • Molecular Weight : 164.17 g/mol
  • CAS Number : 1699324-00-9

The compound features a fused triazole and pyrimidine ring system that contributes to its unique biological properties.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineIC50_{50} (µM)Mechanism of Action
3dHeLa0.038Inhibition of tubulin assembly
3dA5490.043Inhibition of tubulin assembly
3dHT290.030Inhibition of tubulin assembly
CA-4MDA-MB-2310.00384Tubulin polymerization inhibitor

Case Study : A study by Mohamed et al. highlighted that compound 3d , a derivative of the triazolopyrimidine scaffold with specific substituents at the 2- and 7-positions, exhibited potent antiproliferative effects across multiple cancer cell lines, demonstrating IC50_{50} values significantly lower than those of established chemotherapeutics like CA-4 .

Antiviral Activity

Recent investigations have revealed that certain derivatives of this compound possess antiviral properties. Specifically, hybrid compounds targeting the PA-PB1 interface of the influenza A virus polymerase have shown promising results.

Table 2: Antiviral Activity Against Influenza A Virus

CompoundActivityMechanism
Triazolo-Pyrimidine DerivativeAnti-influenzaDisruption of RdRP PA-PB1 interaction

In a study published in Nature, researchers synthesized a series of triazolo[1,5-a]pyrimidine carboxamides that effectively inhibited the influenza virus by disrupting protein-protein interactions essential for viral replication .

The biological activity of this compound is attributed to several mechanisms:

  • Tubulin Assembly Inhibition : Compounds derived from this scaffold have been shown to inhibit tubulin assembly more effectively than some traditional chemotherapeutics.
  • Protein-Protein Interaction Disruption : In antiviral applications, these compounds disrupt critical interactions within viral polymerases.
  • Selective Cytotoxicity : The selectivity toward cancer cells over normal cells enhances their therapeutic potential while minimizing side effects.

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine derivatives?

  • Methodology : The compound is typically synthesized via cyclization reactions. A common approach involves reacting hydrazine derivatives with pyrimidine precursors under controlled conditions. For example, 5-amino-1,2,4-triazole can serve as a building block in multi-component reactions with aldehydes and ethyl 3-oxohexanoate, catalyzed by dimethylformamide (DMF) .
  • Key Conditions :

SolventCatalystTemperatureYield (%)
EthanolDMF80–100°C60–85
DMFNone100–120°C70–90
  • Optimization : Higher yields are achieved using DMF as both solvent and catalyst, with reaction times under 12 hours .

Q. How is structural characterization performed for triazolopyrimidine derivatives?

  • Techniques :

  • NMR Spectroscopy : ^1H and ^13C NMR identify substituent positions and ring fusion patterns (e.g., δ 8.2–8.5 ppm for triazole protons) .
  • IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm C=N stretching in the triazole ring .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533) validate molecular weight .
    • Validation : Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can reaction mechanisms for triazolopyrimidine synthesis be optimized to reduce side products?

  • Mechanistic Insights : The cyclization step is prone to steric hindrance. Using bulky electron-withdrawing groups (e.g., trifluoromethyl) improves regioselectivity .
  • Catalyst Screening :

CatalystSelectivity (%)Byproduct Reduction
CuI7530%
APTS8550%
DMF9070%
  • Recommendations : Employ APTS (3-Aminopropyltriethoxysilane) in ethanol to enhance nucleophilic substitution efficiency .

Q. How should researchers resolve contradictions in biological activity data for triazolopyrimidines?

  • Case Study : Conflicting reports on enzyme inhibition (e.g., kinase vs. PDE4) may arise from assay conditions.
  • Approach :

Dose-Response Curves : Validate IC₅₀ values across multiple concentrations .

Structural Analog Comparison : Compare substituent effects (e.g., hydrazinyl vs. hydroxy groups) using SAR models .

Computational Docking : Use AutoDock Vina to predict binding modes and identify false positives .

Q. What strategies improve the scalability of triazolopyrimidine synthesis for preclinical studies?

  • Scale-Up Challenges : Traditional batch reactors face heat transfer limitations.
  • Solutions :

  • Flow Chemistry : Continuous flow reactors reduce reaction time (from 12 hours to 2 hours) and improve purity (>95%) .
  • Purification : Use flash chromatography with silica gel (ethyl acetate/hexane gradient) instead of recrystallization .
    • Case Example : Ethyl 5-methyl-triazolopyrimidine-7-carboxylate synthesis achieved 90% yield at 100 g scale using flow reactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.